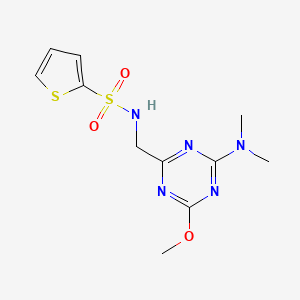

![molecular formula C19H16ClNO2 B2772582 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol CAS No. 1223887-94-2](/img/structure/B2772582.png)

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .

Synthesis Analysis

The synthesis of this compound involves condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The product yield was found to be high, making the production method suitable for industrial production .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.79 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.Scientific Research Applications

- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure suggests it may interfere with cancer cell growth or survival mechanisms. Further studies are needed to explore its efficacy and safety .

- A spectroscopic investigation explored how this compound interacts with bovine serum albumin (BSA), a common protein in blood plasma. Understanding its binding affinity and mode of interaction with BSA can provide insights into drug delivery and distribution .

- The compound can form a Schiff base by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde. This Schiff base, 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol, has been synthesized and characterized. It serves as a ligand for metal complexes, such as zinc complexes .

Anticancer Properties

Protein Binding Studies

Schiff Base Synthesis

Mechanism of Action

Target of Action

It’s known that schiff bases and their metal complexes, which this compound is a part of, have multiple biological applications . They can function as biologically active molecules based on their proton transfer equilibrium and intermolecular H-bonding .

Mode of Action

The mode of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with its targets, leading to various changes. The presence of the azomethine (-CH=N-) group in Schiff bases is responsible for their diverse therapeutic effects . This compound, as a Schiff base, may interact with its targets in a similar manner.

Biochemical Pathways

Schiff base-transition metal complexes have potential applications in cancer treatment and molecular biology , suggesting that they may affect pathways related to these areas.

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol and its complex have been studied . These properties are crucial in determining the compound’s bioavailability.

Result of Action

It’s known that schiff bases and their metal complexes have potential applications in cancer treatment , suggesting that they may have cytotoxic effects on cancer cells.

Future Directions

The zinc complex of this compound has shown potential in biological applications, including DNA interaction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study, and molecular docking study . The future opportunity for the consideration of the Zn (II) complex to fight against Alzheimer and Glaucoma diseases was reflected in a molecular docking study .

properties

IUPAC Name |

4-chloro-2-[(4-phenoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMJOWAGPDDJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

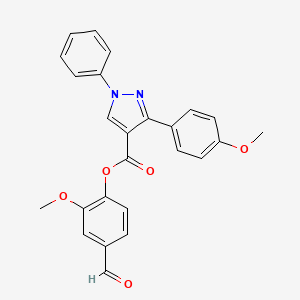

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

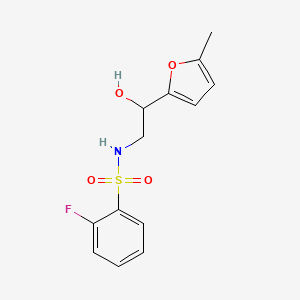

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

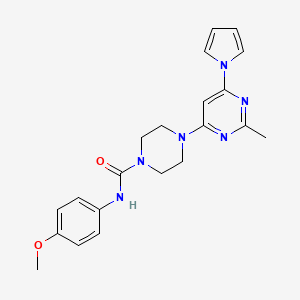

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)